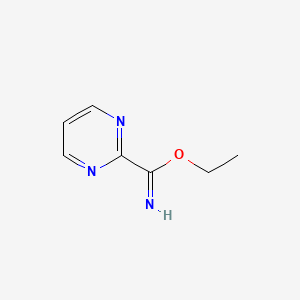
Ethyl pyrimidine-2-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl pyrimidine-2-carboximidate is an organic compound belonging to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyrimidine-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . The general mechanism involves the acid-catalyzed attack of nitriles by alcohols, leading to the formation of imidates as their hydrochloride salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions. The reaction conditions are optimized to ensure high yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrimidine-2-carboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Addition Reactions: As a good electrophile, it undergoes addition reactions with nucleophiles.
Substitution Reactions: It can react with amines to form amidines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Addition Reactions: Nucleophiles such as amines or alcohols.
Substitution Reactions: Ammonia or primary amines under mild conditions.
Major Products Formed:
Hydrolysis: Esters.
Addition Reactions: Various substituted products depending on the nucleophile.
Substitution Reactions: Amidines.
Scientific Research Applications
Ethyl pyrimidine-2-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl pyrimidine-2-carboximidate involves its interaction with various molecular targets. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl pyrimidine-2-carboximidate can be compared with other carboximidates and pyrimidine derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both carboximidates and pyrimidine rings. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
773011-82-8 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
ethyl pyrimidine-2-carboximidate |
InChI |
InChI=1S/C7H9N3O/c1-2-11-6(8)7-9-4-3-5-10-7/h3-5,8H,2H2,1H3 |
InChI Key |
NNSFZMDPDRTGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


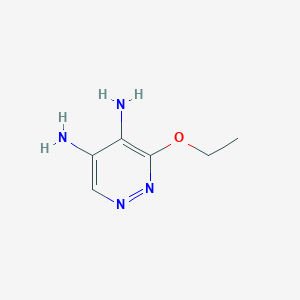

![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)
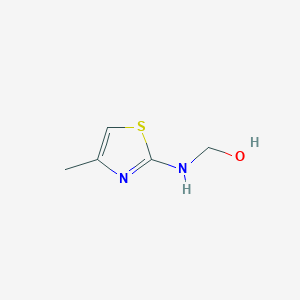
![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
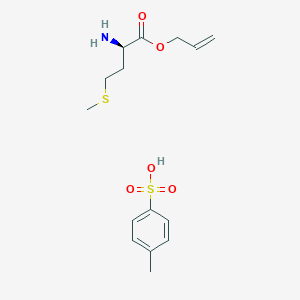
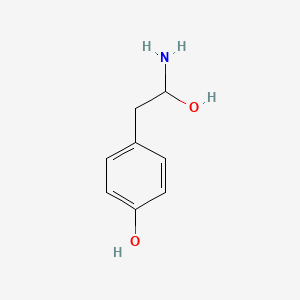
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
